molecular formula C7H8F3NO2 B15261350 (6R)-6-(Trifluoromethyl)-4alpha,5alpha-methanoproline

(6R)-6-(Trifluoromethyl)-4alpha,5alpha-methanoproline

Cat. No.: B15261350
M. Wt: 195.14 g/mol
InChI Key: AUALRSWGZMNLIB-KKQCNMDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the trifluoromethyl group and the azabicyclohexane framework. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for the development of new pharmaceuticals and therapeutic agents.

Medicine

In medicine, (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is investigated for its potential therapeutic effects. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • OXONE®, monopersulfate compound
  • Bromomethyl methyl ether

Uniqueness

Compared to these similar compounds, (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid stands out due to its unique bicyclic structure and the presence of a trifluoromethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F3NO2

Molecular Weight

195.14 g/mol

IUPAC Name

(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4/h2-5,11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1

InChI Key

AUALRSWGZMNLIB-KKQCNMDGSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]2N[C@@H]1C(=O)O)C(F)(F)F

Canonical SMILES

C1C2C(C2NC1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.